
6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1,1'-DI-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, characterized by the presence of bromine and methyl groups at specific positions on the bipyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Applications De Recherche Scientifique
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide involves its ability to form coordination complexes with metal ions. These complexes can interact with molecular targets and pathways in biological systems, leading to various effects. The specific molecular targets and pathways depend on the nature of the metal ion and the structure of the complex formed .
Comparaison Avec Des Composés Similaires
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
4,4’-Dimethyl-2,2’-bipyridine: Differs in the position of the methyl groups, affecting its coordination chemistry.
6,6’-Dibromo-2,2’-bipyridine: Similar in structure but lacks the methyl groups, influencing its chemical reactivity and applications.
Uniqueness: 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
25373-73-3 |
|---|---|
Formule moléculaire |
C12H10Br2N2O2 |
Poids moléculaire |
374.03 g/mol |
Nom IUPAC |
2-bromo-6-(6-bromo-4-methyl-1-oxidopyridin-2-ylidene)-4-methylpyridin-1-ium 1-oxide |
InChI |
InChI=1S/C12H10Br2N2O2/c1-7-3-9(15(17)11(13)5-7)10-4-8(2)6-12(14)16(10)18/h3-6H,1-2H3 |
Clé InChI |
UGPVFTMVFMMHDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=C([N+]2=O)Br)C)N(C(=C1)Br)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)

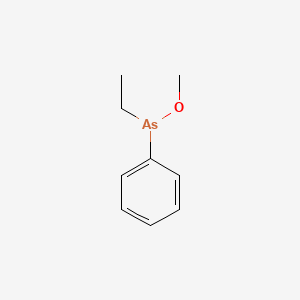
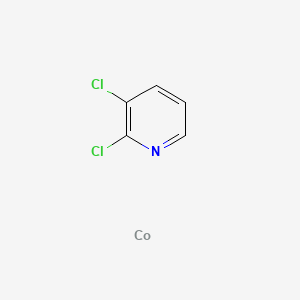
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)


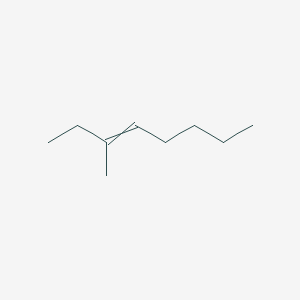
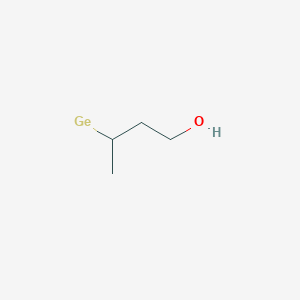


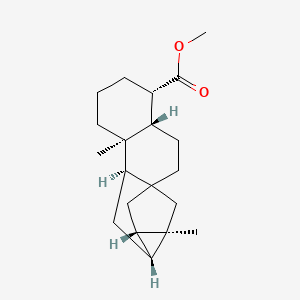
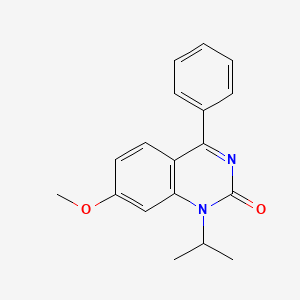
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
